molecular formula C8H12N2 B12373157 2,3-Diethylpyrazine-d5

2,3-Diethylpyrazine-d5

Cat. No.: B12373157
M. Wt: 141.22 g/mol
InChI Key: GZXXANJCCWGCSV-WNWXXORZSA-N
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Description

2,3-Diethylpyrazine-d5 is a deuterated derivative of 2,3-Diethylpyrazine, which is a nitrogen-containing heterocyclic compound. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds. This compound is particularly valuable in the field of drug development and analytical chemistry due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethylpyrazine-d5 typically involves the deuteration of 2,3-DiethylpyrazineOne common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while minimizing side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Diethylpyrazine-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can introduce various functional groups into the pyrazine ring .

Scientific Research Applications

2,3-Diethylpyrazine-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diethylpyrazine-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic profile. This can lead to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diethylpyrazine: The non-deuterated form of 2,3-Diethylpyrazine-d5.

    2,3-Dimethylpyrazine: A similar compound with methyl groups instead of ethyl groups.

    2,5-Diethylpyrazine: Another isomer with ethyl groups at different positions on the pyrazine ring.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in various fields of research.

Properties

Molecular Formula

C8H12N2

Molecular Weight

141.22 g/mol

IUPAC Name

2-ethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine

InChI

InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3/i1D3,3D2

InChI Key

GZXXANJCCWGCSV-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=NC=CN=C1CC

Canonical SMILES

CCC1=NC=CN=C1CC

Origin of Product

United States

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